molecular formula C8H9ClN2 B13939001 2-Chloro-5-cyclopropyl-4-pyridinamine

2-Chloro-5-cyclopropyl-4-pyridinamine

Cat. No.: B13939001
M. Wt: 168.62 g/mol
InChI Key: CYWLWTAUILHMDK-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropyl-4-pyridinamine is a pyridine derivative featuring a chlorine atom at position 2, a cyclopropyl group at position 5, and an amine group at position 4. Pyridine-based compounds are widely studied in medicinal and synthetic chemistry due to their electronic properties and versatility in derivatization. The cyclopropyl substituent introduces steric strain and lipophilicity, while the chlorine atom may enhance reactivity in cross-coupling reactions or modulate biological activity.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-5-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9ClN2/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

CYWLWTAUILHMDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Pyridine Precursors and Amination

One established method involves starting from 2-chloro-5-halopyridines, such as 2-chloro-5-iodo-4-pyridinamine or 2-chloro-5-halopyridin-4-amine derivatives, which are subjected to nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group at the 5-position.

  • Starting material: 2-chloro-5-iodo-4-pyridinamine
  • Key reaction: Palladium-catalyzed Suzuki or Negishi coupling with cyclopropylboronic acid or cyclopropylmetal reagents
  • Outcome: Formation of 2-chloro-5-cyclopropyl-4-pyridinamine with high regioselectivity

This approach benefits from the well-established chemistry of halogenated pyridines and the versatility of cross-coupling reactions, allowing for functional group tolerance and scalability.

Reductive Amination Route Using Cyclopropanecarboxaldehyde

A second prominent method involves the reductive amination of 2-chloro-5-aminomethyl-4-pyridine derivatives with cyclopropanecarboxaldehyde to introduce the cyclopropyl substituent at the 5-position.

  • Step 1: Protection of the amino group on the pyridine ring (e.g., with Troc or Boc groups) to prevent side reactions
  • Step 2: Reductive amination with cyclopropanecarboxaldehyde using reducing agents such as sodium borohydride or sodium cyanoborohydride
  • Step 3: Deprotection to yield the free amine functionality

This method allows for the direct installation of the cyclopropyl moiety on the aminomethyl group attached to the pyridine ring, providing a route to 2-chloro-5-cyclopropyl-4-pyridinamine with good yields and purity.

Detailed Reaction Conditions and Data

The following table summarizes key reaction parameters and outcomes from representative synthetic routes reported in the literature:

Method Starting Material Reagents & Catalysts Conditions Yield (%) Notes
Palladium-catalyzed coupling 2-Chloro-5-iodo-4-pyridinamine Cyclopropylboronic acid, Pd catalyst, base 80–100 °C, inert atmosphere 70–85 High regioselectivity, scalable
Reductive amination 2-Chloro-5-aminomethyl-4-pyridine Cyclopropanecarboxaldehyde, NaBH3CN, acid Room temp to 50 °C, 12–24 h 65–80 Requires amino protection/deprotection
Formylation and alkylation 2-Chloro-5-aminomethyl-pyridine Formic acid, alkyl halide, base 20–150 °C, stepwise 75–90 Multi-step, in situ intermediate use

Mechanistic Insights and Optimization

  • Formylation of 2-chloro-5-aminomethyl-pyridine: Reaction with formic acid forms a formylaminomethyl intermediate, which can be alkylated with cyclopropyl halides under basic conditions, followed by hydrolysis to yield the target compound. This process benefits from in situ intermediate formation, avoiding isolation steps and improving overall yield and purity.

  • Reductive amination: The amino group on the pyridine ring is protected to prevent side reactions, then reacted with cyclopropanecarboxaldehyde under reductive conditions. Deprotection releases the free amine. This method is advantageous for introducing the cyclopropyl group directly at the aminomethyl position with stereochemical control when chiral auxiliaries or resolution steps are incorporated.

  • Cross-coupling reactions: The use of palladium catalysts facilitates the substitution of halogens with cyclopropyl groups via organometallic reagents, providing a mild and efficient route. Optimization involves choice of ligand, base, and solvent to maximize yield and minimize by-products.

Summary Table of Key Literature Sources

Reference Type Source Description Key Contribution
Patent US Patent on preparation of 2-chloro-5-alkylaminomethyl-pyridines Describes multi-step process involving formylation, alkylation, and hydrolysis with detailed reaction conditions and yields
Journal Article ACS Journal on synthesis of cyclopropyl-substituted aminophenyl derivatives Details reductive amination and protection strategies for cyclopropyl amine installation
Database PubChem entry for related halogenated pyridinamine Provides structural and identifier data, useful for precursor identification

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropyl-4-pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a nitro or hydroxyl derivative.

Scientific Research Applications

2-Chloro-5-cyclopropyl-4-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropyl-4-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-5-cyclopropyl-4-pyridinamine with structurally related compounds from the provided evidence, focusing on substituent effects, ring systems, and functional group variations.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
5-Chloro-4-cyclopropylpyridin-2-amine 1820665-49-3 C₁₃H₁₉N₃O₄ 281.31 Cl (pos. 5), cyclopropyl (pos. 4) Pyridine with ester/pyrrolidine groups
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine 1050602-57-7 C₈H₁₀ClN₃ 183.64 Cl (pos. 2), methyl (pos. 5), cyclopropyl Pyrimidine ring
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine 869886-87-3 C₈H₁₀ClIN₂ 296.54 Cl (pos. 5), iodo (pos. 4), isopropyl Pyridine with iodine substituent
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine 338420-91-0 C₁₀H₆ClF₃N₄ 274.63 Cl (pos. 3), CF₃ (pos. 5) Pyridine-pyrimidine hybrid

Key Differences:

Ring System Variations :

  • The target compound and compounds are pyridine derivatives, while compounds feature pyrimidine rings. Pyrimidines (two nitrogen atoms) are more electron-deficient, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions compared to pyridines .

Substituent Effects: Halogens: Chlorine at position 2 (target) vs. position 5 () alters electronic effects. Iodo substituents () increase polarizability and may enhance halogen bonding in biological systems . Cyclopropyl Group: In the target compound, the cyclopropyl group at position 5 introduces steric strain and lipophilicity.

Functional Group Diversity :

  • includes a pyrrolidine-ester moiety, increasing molecular weight (281.31 g/mol) and complexity compared to simpler pyridine derivatives .
  • ’s benzamide group (C14H12ClFN4O) introduces hydrogen-bonding sites, which could improve target binding in drug design .

Positional Isomerism :

  • ’s 5-chloro-4-cyclopropylpyridin-2-amine is a positional isomer of the target compound, with substituents at positions 5 (Cl), 4 (cyclopropyl), and 2 (amine). This alters electronic distribution and steric interactions .

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